molecular formula C16H25N3OS B1417685 [(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea CAS No. 1808993-44-3

[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea

Cat. No. B1417685
M. Wt: 307.5 g/mol
InChI Key: OLJVVCRZOHHKIC-GIJQJNRQSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving [(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea are not available, related compounds have been used in various reactions. For instance, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes condensation reactions .

Scientific Research Applications

  • Calcium Antagonists and Antioxidant Activity : A study by Kato et al. (1998) synthesized derivatives of this compound to explore novel calcium antagonists with potent anti-ischemic activity. These compounds combined Ca2+ antagonistic activity, Ca2+ overload prevention, and antioxidant activity (Kato et al., 1998).

  • Molecular and Crystal Structure Analysis : Bukharov et al. (2004) studied the molecular and crystal structure and the hydrogen bonding of derivatives of this compound. The study focused on understanding the intermolecular interactions in crystal and in solutions (Bukharov et al., 2004).

  • Catalytic Properties for Michael Reactions : Tsakos et al. (2012) identified primary amine-thioureas based on tert-butyl esters of α-amino acids as efficient organocatalysts for Michael reactions. This study highlights the application of these compounds in facilitating complex chemical reactions (Tsakos et al., 2012).

  • Anticancer Candidate Synthesis : A study by Ruswanto et al. (2021) synthesized bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate. This research underscores the potential use of thiourea derivatives in drug discovery, particularly for anticancer applications (Ruswanto et al., 2021).

  • Synthesis and Antioxidative Activity : Pinko et al. (2001) studied the antioxidative activity of thio esters derived from ω-(3,5-di-tert-butyl-4-hydroxyphenyl)alkanethiols, illustrating the compound's potential in addressing oxidative stress in various contexts (Pinko et al., 2001).

  • Extraction of Toxic Ions : Bozkurt and Turkmen (2018) prepared calix[4]arene-based thiourea derivatives for the extraction of toxic dichromate and arsenate ions. This highlights the compound's utility in environmental applications, particularly in water purification and toxic ion extraction (Bozkurt & Turkmen, 2018).

properties

IUPAC Name

[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-15(2,3)11-7-10(9-18-19-14(17)21)8-12(13(11)20)16(4,5)6/h7-9,20H,1-6H3,(H3,17,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJVVCRZOHHKIC-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea
Reactant of Route 2
[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea

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